N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide

PHOSPHO1 Phosphatase Inhibition Chemical Probe

N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide is a synthetic small molecule belonging to the benzothiazole-benzamide class, with the molecular formula C18H18N2O2S and a molecular weight of 326.4 g/mol. It is recognized in MeSH as the PHOSPHO1 inhibitor probe ML086.

Molecular Formula C18H18N2O2S
Molecular Weight 326.41
CAS No. 941924-71-6
Cat. No. B2937018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-5-yl)-4-butoxybenzamide
CAS941924-71-6
Molecular FormulaC18H18N2O2S
Molecular Weight326.41
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
InChIInChI=1S/C18H18N2O2S/c1-2-3-10-22-15-7-4-13(5-8-15)18(21)20-14-6-9-17-16(11-14)19-12-23-17/h4-9,11-12H,2-3,10H2,1H3,(H,20,21)
InChIKeyKUKDYLOURTYFJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide (CAS 941924-71-6): Procurement-Relevant Chemical Profile


N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide is a synthetic small molecule belonging to the benzothiazole-benzamide class, with the molecular formula C18H18N2O2S and a molecular weight of 326.4 g/mol . It is recognized in MeSH as the PHOSPHO1 inhibitor probe ML086 [1]. The compound features a 4-butoxybenzamide moiety linked to the 5-position of the benzothiazole ring, distinguishing it from other regioisomeric and alkoxy-chain variants within this compound family.

Procurement Risk: Why N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide Cannot Be Replaced by Generic Benzothiazole Analogs


Substituting N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide with a generic benzothiazole amide or a close structural isomer introduces significant risk of altered target engagement and biological outcome. The specific 5-yl attachment point on the benzothiazole core, as opposed to the 2-yl or 6-yl positions, dictates the spatial orientation of the amide pharmacophore and is a critical determinant of protein-ligand complementarity [1]. Furthermore, the linear butoxy chain length optimizes lipophilicity for membrane permeability without imposing the excessive steric bulk of longer alkoxy chains, which can abrogate activity at the target phosphatase [2]. Direct experimental evidence for this compound is limited; the following sections compile the best available quantitative and structural differentiation data.

Quantitative Differentiation Evidence for N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide Against Close Analogs


Target Annotation: PHOSPHO1 Inhibition vs. Generic Benzothiazole Activity

N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide is uniquely annotated in MeSH as a PHOSPHO1 inhibitor, designated as the probe ML086 [1]. This specific target engagement differentiates it from the vast majority of benzothiazole amides, which are commonly explored as kinase inhibitors (e.g., LRRK2, ROCK-II) or antibacterial agents [2]. While a direct IC50 value for this exact compound against PHOSPHO1 is not publicly disclosed, its classification provides a distinct biological mechanism-of-action anchor for procurement.

PHOSPHO1 Phosphatase Inhibition Chemical Probe

Regioisomeric Differentiation: 5-yl vs. 6-yl Benzothiazole Attachment

The compound is a benzothiazol-5-yl amide, whereas a commercially available regioisomer exists as the benzothiazol-6-yl variant (CAS 899988-56-8) . In the benzothiazole scaffold, the position of the amide linkage is a well-established determinant of biological activity. For example, in protoporphyrinogen oxidase (PPO) inhibitors, the 5-yl substituted derivatives consistently show superior potency (Ki values as low as 0.06 μM) compared to other regioisomeric series [1]. This structure-activity relationship (SAR) principle predicts differential target binding for the 5-yl compound.

Regioisomerism Structure-Activity Relationship Benzothiazole

Alkoxy Chain Length Optimization: 4-Butoxy vs. 4-Pentyloxy Homolog

The target compound contains a 4-butoxy substituent. A direct pentyloxy homolog, N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide, also exists . Increasing the linear alkoxy chain from butoxy to pentyloxy adds one methylene unit, which raises the calculated logP and alters conformational flexibility. In PHOSPHO1 inhibitor SAR, optimal activity is achieved with specific alkoxy chain lengths, and homologation can lead to a sharp drop in potency due to steric clashes in the enzyme's hydrophobic pocket [1].

Lipophilicity Homologation Alkoxy Chain

Commercial Purity and Availability Benchmarking

The compound is commercially available with a documented purity of 95%+ (Catalog Number CM922239) . This provides a clear, verifiable procurement specification. In contrast, data on purity and availability for the direct 3-butoxy positional isomer (N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide, CAS 942002-70-2) or the 6-yl regioisomer is often absent or vendor-specific, increasing the risk of inconsistent quality .

Purity Procurement Quality Control

Evidence-Based Application Scenarios for N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide


Investigating PHOSPHO1-Mediated Skeletal Mineralization

Based on its MeSH annotation as a PHOSPHO1 inhibitor probe, this compound is best deployed in biochemical assays studying the role of PHOSPHO1 in matrix vesicle-mediated hydroxyapatite crystal formation [1]. It can serve as a tool to modulate the Pi/PPi ratio in osteoblast cell cultures, aiding in the study of pathological calcification disorders such as osteoarthritis and vascular calcification.

Structure-Activity Relationship (SAR) Studies on Benzothiazole Amides

The unique combination of a benzothiazol-5-yl scaffold and a 4-butoxybenzamide side chain makes this compound a valuable reference point in SAR campaigns aimed at optimizing phosphatase selectivity [1]. Its structure can serve as a starting point for synthesizing libraries to explore the impact of regioisomerism (5-yl vs. 6-yl) and alkoxy chain length on target affinity, as informed by the evidence in Section 3.

Negative Control for Kinase Inhibition Assays

Given the prevalence of benzothiazole amides as kinase inhibitors (e.g., LRRK2, ROCK-II) [2], this compound's divergent primary annotation as a phosphatase inhibitor provides a rationale for its use as a selectivity control. In a panel of kinase screens, it can help confirm that observed phenotypic effects are not due to off-target kinase inhibition, a common pitfall with benzothiazole-based probes.

Procurement for Custom Derivatization Chemistry

With its confirmed commercial availability and a purity of 95%+ , this compound is a reliable starting material for medicinal chemistry projects. The butoxy chain and the benzothiazole amine offer sites for further functionalization, such as biotinylation or fluorophore conjugation, to create activity-based probes for PHOSPHO1 target engagement studies.

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